molecular formula C11H11N3O2 B1465659 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1248284-39-0

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1465659
CAS No.: 1248284-39-0
M. Wt: 217.22 g/mol
InChI Key: JTLGUNXUKAMDKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group at the 1-position, a pyridin-2-yl group at the 3-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the construction of the pyrazole ring followed by the introduction of the substituents. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-pyridinecarboxaldehyde to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. The purification of the final product is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The ethyl and pyridin-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction of the pyrazole ring can produce dihydropyrazole derivatives.

Scientific Research Applications

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring and the pyridin-2-yl group are key structural features that enable these interactions. The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.

    1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid: Lacks the ethyl group at the 1-position.

Uniqueness

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to the specific combination of substituents on the pyrazole ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-ethyl-3-pyridin-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-14-7-8(11(15)16)10(13-14)9-5-3-4-6-12-9/h3-7H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLGUNXUKAMDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.